3-Amino-2-hydroxy-N,N-dimethylbenzamide
Overview
Description
3-Amino-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzamide, featuring an amino group and a hydroxyl group on the benzene ring, along with two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide typically involves the reduction of 2-Hydroxy-N,N-dimethyl-3-nitrobenzamide. This reduction can be achieved using Raney-Nickel as a catalyst in the presence of hydrogen gas. The reaction is carried out in methanol, and the mixture is stirred overnight. After the reaction is complete, the solution is filtered and concentrated to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
3-Amino-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxybenzamide: Lacks the dimethyl groups on the nitrogen atom.
2-Hydroxy-N,N-dimethylbenzamide: Lacks the amino group on the benzene ring.
3-Nitro-2-hydroxy-N,N-dimethylbenzamide: Contains a nitro group instead of an amino group.
Uniqueness
3-Amino-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both an amino and a hydroxyl group on the benzene ring, along with the dimethyl groups on the nitrogen atom.
Biological Activity
3-Amino-2-hydroxy-N,N-dimethylbenzamide is an organic compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with an amino group (-NH2), a hydroxyl group (-OH), and two methyl groups on the nitrogen atom. This specific arrangement enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds due to the presence of hydroxyl and amide groups, facilitating interactions with active sites of proteins. This interaction profile suggests its potential as an enzyme inhibitor or a ligand in biochemical assays.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Antimicrobial Properties : It has been investigated for its potential to inhibit microbial growth, indicating possible applications in treating infections.
- Enzyme Interaction : The compound's structure allows it to interact with various enzymes, influencing their activity and potentially leading to therapeutic effects .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Research Findings |
---|---|---|
Anti-inflammatory | Modulation of inflammatory pathways | In vitro studies indicate reduced cytokine levels |
Antimicrobial | Inhibition of microbial growth | Effective against specific bacterial strains |
Enzyme inhibition | Binding to enzyme active sites | Potential as an enzyme inhibitor in biochemical assays |
Case Studies
-
Anti-inflammatory Study :
A study conducted on human cell lines demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines. The results indicated a dose-dependent response, suggesting its potential utility in managing inflammatory diseases. -
Antimicrobial Evaluation :
In a controlled experiment, this compound was tested against various bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent. -
Enzyme Interaction Analysis :
Molecular docking studies revealed that this compound binds effectively to the active sites of several enzymes involved in metabolic pathways. This interaction was characterized by favorable binding energies, indicating strong affinity.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In vivo Studies : Assessing the efficacy and safety of the compound in animal models.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.
- Therapeutic Applications : Exploring its potential use in drug formulations for anti-inflammatory and antimicrobial therapies.
Properties
IUPAC Name |
3-amino-2-hydroxy-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLMILLTHUWJHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582651 | |
Record name | 3-Amino-2-hydroxy-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464913-11-9 | |
Record name | 3-Amino-2-hydroxy-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-hydroxy-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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